

Spectroscopic Profile of Dimethyl 4bromopyridine-2,6-dicarboxylate: A Technical Guide

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Compound of Interest		
Compound Name:	Dimethyl 4-bromopyridine-2,6- dicarboxylate	
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This technical guide provides a comprehensive overview of the spectroscopic data for **Dimethyl 4-bromopyridine-2,6-dicarboxylate**, a key intermediate in the synthesis of various pharmaceutical and materials science compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Core Spectroscopic Data

The structural integrity and purity of **Dimethyl 4-bromopyridine-2,6-dicarboxylate** (C₉H₈BrNO₄, Molar Mass: 274.07 g/mol) have been confirmed through a suite of spectroscopic techniques.[1] The key quantitative data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 300 MHz): The proton NMR spectrum is characterized by two distinct signals. A singlet at 8.4 ppm is attributed to the two equivalent protons on the pyridine ring (H-3 and H-5). A second singlet appears at 3.92 ppm, corresponding to the six protons of the two equivalent methyl ester groups.[2]



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.4	Singlet	2H	Pyridine H-3, H-5
3.92	Singlet	6H	2 x -OCH₃

¹³C NMR: While experimental data for the specific compound is not readily available in the reviewed literature, the expected chemical shifts can be predicted based on analogous structures. The carbonyl carbons of the ester groups are anticipated to resonate in the downfield region (~165 ppm). The carbon atom attached to the bromine (C-4) would appear around 120 ppm, and the other pyridine ring carbons would have distinct signals.[3]

Infrared (IR) Spectroscopy

The FT-IR spectrum (DRIFT) of solid **Dimethyl 4-bromopyridine-2,6-dicarboxylate** displays several characteristic absorption bands, confirming the presence of its key functional groups.[2]

Wavenumber (cm⁻¹)	Intensity	Assignment
3105	Weak	Aromatic C-H stretch
2950	Weak	Aliphatic C-H stretch (-OCH₃)
1727	Strong	C=O stretch (ester)
1601	Medium	C=C/C=N stretch (pyridine ring)
1445	Strong	C-H bend
1266	Strong	C-O stretch (ester)
780	Medium	C-Br stretch

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom, with two molecular ion peaks of



nearly equal intensity at m/z values separated by two units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of **Dimethyl 4-bromopyridine-2,6-dicarboxylate** is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

- Instrument: Bruker Avance 400 MHz spectrometer.
- Acquisition Parameters: A standard single-pulse experiment is performed at 25 °C.[4] Key parameters include a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are typically acquired.
- Processing: The resulting Free Induction Decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz) and Fourier transformed. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy:

- Instrument: Bruker Avance 100 MHz spectrometer.
- Acquisition Parameters: A proton-decoupled pulse program (e.g., 'zgpg30') is used at 25 °C.
 [5] A sufficient number of scans (e.g., 1024) are accumulated to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C. A relaxation delay of 2 seconds is employed.
- Processing: The FID is processed with an exponential window function (line broadening of 1.0 Hz) and Fourier transformed. The spectrum is phased and baseline corrected. Chemical



shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

FT-IR Spectroscopy

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[6]

Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Parameters: The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization:

- Method: Electron Ionization (EI).
- Procedure: A small amount of the sample is introduced into the mass spectrometer, typically
 via a direct insertion probe. The sample is heated to induce vaporization, and the resulting
 gas-phase molecules are bombarded with a high-energy electron beam (typically 70 eV) to
 cause ionization and fragmentation.

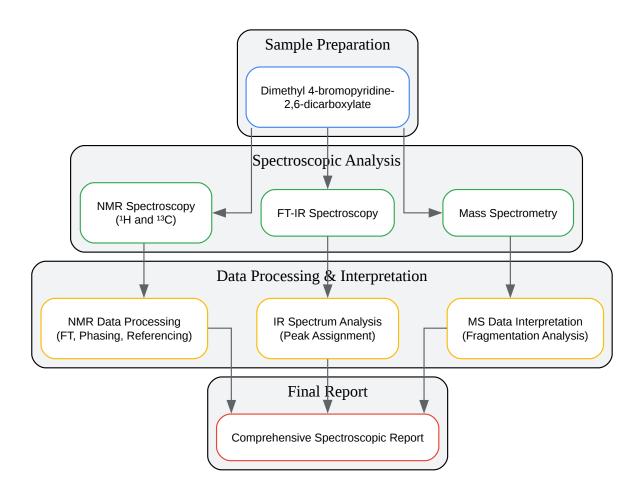
Mass Analysis:

- Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
- Data Acquisition: The instrument is set to scan a mass-to-charge (m/z) range appropriate for the compound, for example, from m/z 50 to 400. The resulting mass spectrum, a plot of relative ion abundance versus m/z, is recorded.

Experimental Workflow Visualization



The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **Dimethyl 4-bromopyridine-2,6-dicarboxylate**.



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Caption: Workflow for Spectroscopic Characterization.

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